molecular formula C23H19N3O6 B12032748 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate CAS No. 769154-14-5

4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Cat. No.: B12032748
CAS No.: 769154-14-5
M. Wt: 433.4 g/mol
InChI Key: UMSSXAJMFNXKFL-ZVHZXABRSA-N
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Description

4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a carbohydrazide-based compound featuring a 3-methylbenzoate ester core linked to a carbohydrazonoyl moiety and a 2-nitrophenoxyacetyl group.

Properties

CAS No.

769154-14-5

Molecular Formula

C23H19N3O6

Molecular Weight

433.4 g/mol

IUPAC Name

[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C23H19N3O6/c1-16-5-4-6-18(13-16)23(28)32-19-11-9-17(10-12-19)14-24-25-22(27)15-31-21-8-3-2-7-20(21)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+

InChI Key

UMSSXAJMFNXKFL-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps. The starting materials often include 2-nitrophenol, acetic anhydride, and carbohydrazide. The reaction conditions generally require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Chemical Reactions Analysis

4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs and their differences:

Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate 2-Nitrophenoxyacetyl, 3-methylbenzoate C23H18N3O7* ~457.4 High electron-withdrawing nitro group; ester-linked 3-methylbenzoate
3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate 4-Fluorophenoxyacetyl, 2,4-dichlorobenzoate C22H15Cl2FN2O4 461.27 Halogenated (Cl, F) substituents; increased lipophilicity
2-Methoxy-4-(2-((2-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate 2-Methylphenoxyacetyl, 3-bromobenzoate, methoxy group C23H20BrN2O5 509.3 Bromine substituent; methoxy group enhances solubility
3-(2-((4-Fluorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate 4-Fluorophenoxyacetyl, 4-methoxybenzoate C23H19FN2O5 422.4 Methoxy group improves metabolic stability
4-(2-((Decanoylamino)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate Decanoylaminoacetyl (long alkyl chain), 3-methylbenzoate C27H35N3O4 473.6 Long hydrophobic chain; potential for membrane interaction

*Calculated based on structural analogs.

Substituent Effects on Physicochemical Properties

  • Nitro vs. Halogen Substituents : The nitro group in the target compound confers stronger electron-withdrawing effects compared to chlorine or fluorine in analogs like C22H15Cl2FN2O4 . This may enhance electrophilic reactivity but reduce solubility in polar solvents.
  • Alkyl vs. Aromatic Chains: The decanoylamino group in introduces a long hydrophobic chain, likely increasing logP (lipophilicity) compared to the target compound’s aromatic nitro group.

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is C23H21N3O6C_{23}H_{21}N_{3}O_{6}, with a molecular weight of approximately 463.4 g/mol. The compound features a nitrophenoxy group, which is known for its electron-withdrawing properties, and a carbohydrazone moiety that can influence biological interactions.

PropertyValue
Molecular FormulaC23H21N3O6
Molecular Weight463.4 g/mol
CAS Number880032-80-4
IUPAC Name4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate

The biological activity of this compound is primarily attributed to the nitrophenoxy and carbohydrazone functionalities. These groups can interact with various biological targets, including enzymes and receptors, potentially leading to inhibition or modulation of their activity.

  • Enzyme Inhibition : The nitrophenoxy group may interfere with enzyme active sites, altering their function.
  • Receptor Binding : The compound could bind to specific receptors, influencing signaling pathways that regulate cellular responses.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies on related nitrophenoxy derivatives have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Potential

Preliminary studies have suggested that the compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been observed in vitro, likely due to its interaction with cellular signaling pathways involved in cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds structurally related to 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate:

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of nitrophenoxy derivatives, finding significant inhibition against Gram-positive bacteria, including Staphylococcus aureus .
  • Anticancer Effects : Research published in Cancer Letters reported that similar carbohydrazone compounds showed cytotoxic effects on breast cancer cell lines, indicating a potential pathway for further exploration of this compound's anticancer activity .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteriaJournal of Medicinal Chemistry
AnticancerInduction of apoptosis in cancer cellsCancer Letters

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